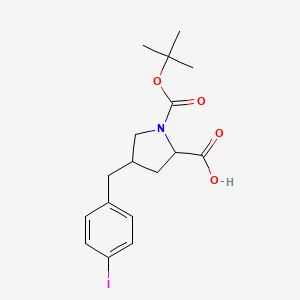
Peracetylchitobiose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peracetylchitobiose is a derivative of chitobiose, which is a dimer of β-1,4 linked glucosamine units derived from chitin. Chitin is a long-chain polymer of N-acetylglucosamine, a primary component of fungal cell walls and arthropod exoskeletons
Vorbereitungsmethoden
Peracetylchitobiose can be synthesized through the acetolysis of chitin. This process involves treating chitin with acetic anhydride in the presence of a catalyst, resulting in the formation of peracetylated chitobiose . Industrial production methods often involve enzymatic processes that are more environmentally friendly and can produce high yields of the desired product .
Analyse Chemischer Reaktionen
Peracetylchitobiose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chitobionic acid.
Reduction: Reduction reactions can convert it back to chitobiose.
Substitution: Acetate groups can be substituted with other functional groups to modify its properties.
Common reagents used in these reactions include acetic anhydride for acetylation, and various oxidizing and reducing agents depending on the desired product. Major products formed from these reactions include chitobionic acid and modified chitobiose derivatives .
Wissenschaftliche Forschungsanwendungen
Peracetylchitobiose has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a substrate for studying chitinase enzymes, which break down chitin.
Medicine: Its derivatives have potential antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of biodegradable materials and as a precursor for other valuable chemicals
Wirkmechanismus
The mechanism of action of peracetylchitobiose involves its interaction with enzymes such as chitinases. These enzymes catalyze the hydrolysis of glycosidic bonds in chitin, resulting in the breakdown of chitin into smaller oligosaccharides and monomers . The molecular targets include the β-1,4 glycosidic bonds in chitin, and the pathways involved are primarily enzymatic hydrolysis .
Vergleich Mit ähnlichen Verbindungen
Peracetylchitobiose is similar to other chitin derivatives such as chitobiose and chitooligosaccharides. its multiple acetate groups make it more hydrophobic and alter its reactivity compared to its non-acetylated counterparts . Similar compounds include:
Chitobiose: A dimer of N-acetylglucosamine without acetate groups.
Chitooligosaccharides: Short chains of N-acetylglucosamine units with varying degrees of polymerization.
This compound’s unique properties make it valuable for specific applications where modified reactivity and solubility are desired.
Eigenschaften
IUPAC Name |
[5-acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O17/c1-11(31)29-21-26(43-17(7)37)24(20(10-40-14(4)34)45-27(21)44-18(8)38)47-28-22(30-12(2)32)25(42-16(6)36)23(41-15(5)35)19(46-28)9-39-13(3)33/h19-28H,9-10H2,1-8H3,(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYKRZRMNHWQCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole](/img/structure/B12505107.png)
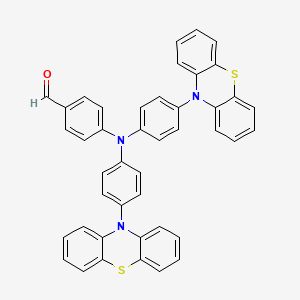
![2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B12505122.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrazine](/img/structure/B12505136.png)
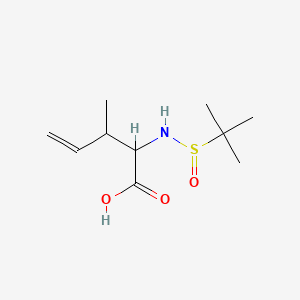
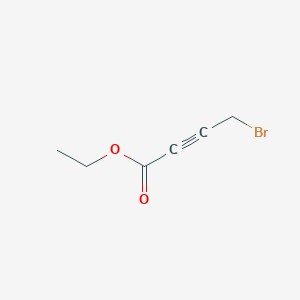
![1-[4-(4-{[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B12505142.png)
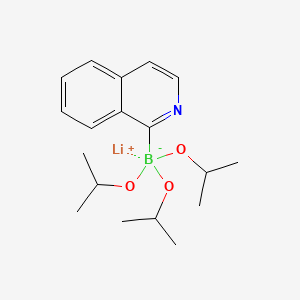
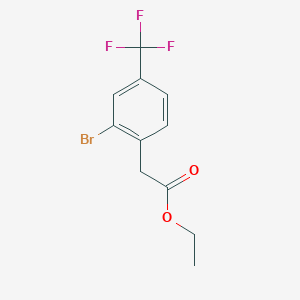
![7-(1,3-benzodioxol-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12505150.png)
![2-[[[2-[[2-[[2-[[2-[6-(2,5-Dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid](/img/structure/B12505151.png)
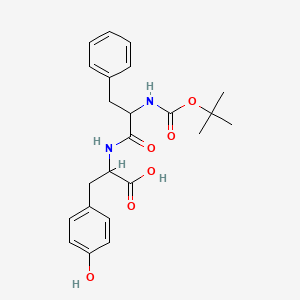
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12505180.png)
